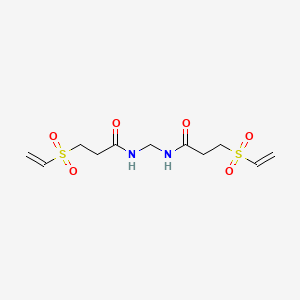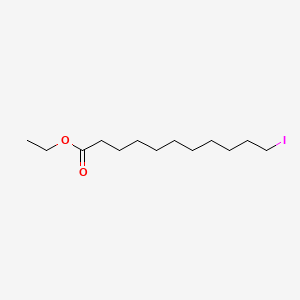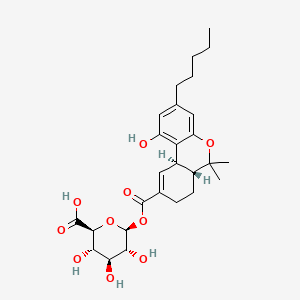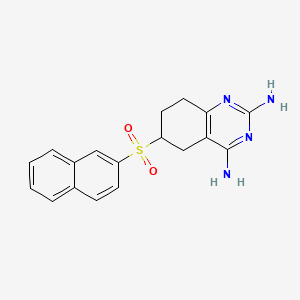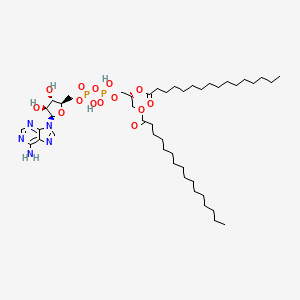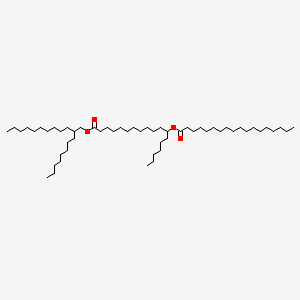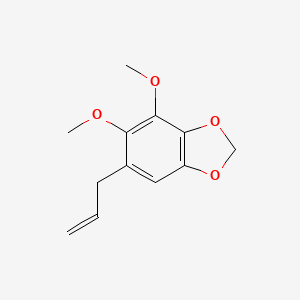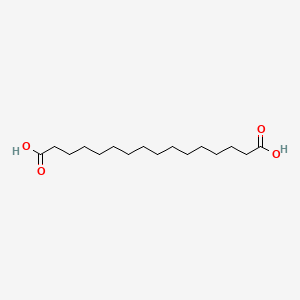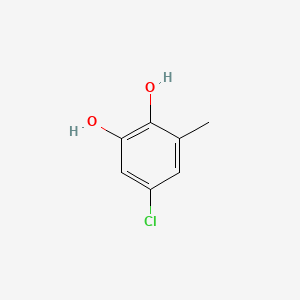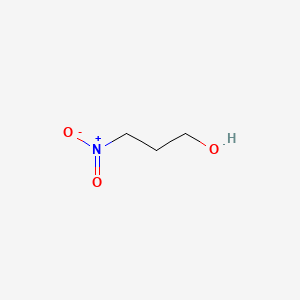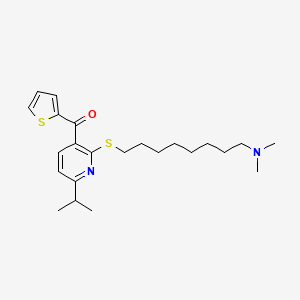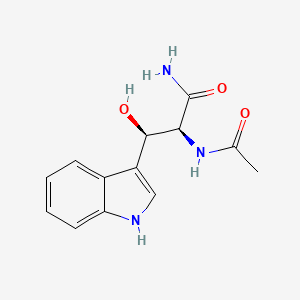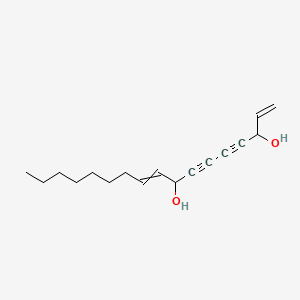
Panaxynol; Carotatoxin
Descripción general
Descripción
Panaxynol; Carotatoxin is a natural product found in Oenanthe javanica, Aegopodium podagraria, and other organisms with data available.
Aplicaciones Científicas De Investigación
Cannabinoid Receptor Antagonist and Skin Effects : Falcarinol (Panaxynol, Carotatoxin) shows binding affinity to human cannabinoid (CB) receptors. It acts as a covalent inverse agonist at the CB(1) receptor, leading to increased expression of pro-allergic chemokines in human keratinocytes and aggravation of histamine-induced skin reactions (Leonti et al., 2010).
Inhibition of Lipoxygenases : Panaxynol has been found to inhibit various lipoxygenases, including 5-lipoxygenase, leukocyte-type 12-lipoxygenase, and 15-lipoxygenase, suggesting potential for the development of selective inhibitors for certain isoforms of lipoxygenases (Alanko et al., 1994).
Inhibition of Prostaglandin Dehydrogenase : Panaxynol inhibits prostaglandin-synthesizing and catabolizing enzymes in rabbit gastric antral mucosa, showing its effects in anti-inflammatory and anti-platelet-aggregatory capacities (Fujimoto et al., 1998).
Antiproliferative and Proapoptotic Effects : In human promyelocytic leukemia HL60 cells, Panaxynol and Panaxydol exhibit significant antiproliferative and proapoptotic effects, suggesting potential as anti-cancer agents (Yan et al., 2011).
Neurotrophic Effects : Panaxynol has shown neurotrophic effects on PC12D cells, promoting neurite outgrowth through cAMP- and MAP kinase-dependent mechanisms (Wang et al., 2006).
Method for Determining Panaxynol in Traditional Chinese Medicine : A study outlines a method for the rapid determination of Panaxynol in traditional Chinese medicine, indicating its significance in quality assessment of medicinal plants (Deng et al., 2005).
Antiplatelet Components in Panax Ginseng : Panaxynol, along with certain ginsenosides, has been identified as a primary antiplatelet component in Panax ginseng, inhibiting aggregation and release reactions in rabbit platelets (Kuo et al., 1990).
Renal Damage Protection : Panaxynol isolated from Panax vietnamensis shows a protective effect against cisplatin-induced renal damage in both in vitro and in vivo studies (Lee et al., 2019).
Propiedades
IUPAC Name |
heptadeca-1,9-dien-4,6-diyne-3,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCNQXNAFCBLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Panaxynol; Carotatoxin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



